molecular formula C18H11Br2NO2 B2669348 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926235-74-7

6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No. B2669348
CAS RN: 926235-74-7
M. Wt: 433.099
InChI Key: LJNOVKATCBQWMS-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of bromine atoms and a carboxylic acid group could potentially make this compound useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains bromine atoms, an ethenyl group, and a carboxylic acid group .


Chemical Reactions Analysis

As a brominated compound, it might undergo various substitution reactions. The carboxylic acid group could participate in condensation reactions, and the ethenyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make this compound acidic and polar .

Scientific Research Applications

Synthesis and Photophysical Properties

Synthesis and Acid-Base Properties : The study by Gavrishova et al. (2015) explores the synthesis of compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid, revealing their photoacid and photobase properties. This research demonstrates the compounds' potential in photophysical applications due to their unique acid-base behaviors under different states (Gavrishova, T. N., Budyka, M. F., Potashova, N. I., & Karpov, O., 2015).

Molecular Structure and Vibrational Studies : Another study by Ulahannan et al. (2015) presents a comprehensive analysis of the molecular structure, vibrational frequencies, and theoretical insights into 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. Their work highlights the compound's charge transfer capabilities and its potential as a foundation for new anti-tuberculostic agents through molecular docking studies (Ulahannan, Rajeev T., et al., 2015).

Antimicrobial and Antimalarial Applications

Antimicrobial and Antimalarial Agents : The research by Parthasaradhi et al. (2015) on novel quinoline-based 1,2,3-triazoles underscores their significant antimicrobial and antimalarial activities. Their synthesis pathway and the bioactivity evaluation against P. falciparum showcase the potential of these compounds in therapeutic applications (Parthasaradhi, Y., et al., 2015).

Advanced Material Research

Photophysical Behaviors and Thermal Stability : Padalkar and Sekar (2014) investigated azole-quinoline-based fluorophores, focusing on their synthesis, photophysical behaviors, and thermal stability. The study elucidates the influence of solvent polarity on the emission properties of these compounds, indicating their utility in the development of advanced materials and sensors (Padalkar, Vikas, & Sekar, N., 2014).

Future Directions

The future research directions would depend on the specific properties and activities of this compound. It could potentially be explored for various applications based on the known activities of quinoline derivatives .

properties

IUPAC Name

6-bromo-2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2NO2/c19-12-4-1-11(2-5-12)3-7-14-10-16(18(22)23)15-9-13(20)6-8-17(15)21-14/h1-10H,(H,22,23)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNOVKATCBQWMS-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid

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